Tert-butyl 4-methyl-3-nitrobenzoate
Overview
Description
Tert-butyl 4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methyl group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methyl-3-nitrobenzoate can be synthesized through the esterification of 4-methyl-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methyl-3-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Alkoxides, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-methyl-3-nitrobenzoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-3-nitrobenzoate and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-3-nitrobenzoate
- Methyl 4-chloro-3-nitrobenzoate
- Tert-butyl bromoacetate
Uniqueness
Tert-butyl 4-methyl-3-nitrobenzoate is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both a nitro group and a tert-butyl ester group provides a versatile platform for further chemical modifications, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 4-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-9(7-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHANKFEAOAAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625721 | |
Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199589-61-2 | |
Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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